
Mesuaxanthone A
Vue d'ensemble
Description
Mesuaxanthone A is a xanthone with anti-inflammatory activities . It also shows typical CNS depressant effects . It is a natural xanthone found in the herbs of Calophyllum inophyllum L .
Molecular Structure Analysis
The molecular structure of Mesuaxanthone A is represented by the formula C14H10O5 . The SMILES representation is O=C1C2=C (C=C (OC)C=C2O)OC3=C (O)C=CC=C13 .Physical And Chemical Properties Analysis
Mesuaxanthone A is a yellow powder . It has a molecular weight of 258.2 g/mol .Applications De Recherche Scientifique
Anti-Acne Vulgaris Potential
Mesuaxanthone A, found in the extract of Mesua ferrea (M. ferrea) flowers, has been reported to have potential against Acne vulgaris . The extract was evaluated for its properties against three acne-causing bacteria: Cutibacterium acnes (C. acnes), Staphylococcus epidermidis (S. epidermidis), and Staphylococcus aureus (S. aureus) . The results indicated that the M. ferrea flower extract could be considered as a bactericidal agent against S. epidermidis and S. aureus, and a bacteriostatic agent against C. acnes .
Anti-Inflammatory Activity
The extract of M. ferrea flowers, which contains Mesuaxanthone A, has shown potent anti-inflammatory activity . The extract significantly decreased nitric oxide (NO) and tumor necrosis factor (TNF)-α productions in RAW 264.7 macrophage cells stimulated by LPS .
Anti-Oxidative Capacities
The M. ferrea flower extract showed moderate to weak anti-oxidative capacities against DPPH, ABTS, FRAP, and NO assays .
Anti-Tyrosinase Activity
The M. ferrea flower extract, which contains Mesuaxanthone A, also showed weak anti-tyrosinase activity . This suggests potential applications in the treatment of hyperpigmentation disorders.
Traditional Medicine
Mesua ferrea, the plant from which Mesuaxanthone A is derived, is traditionally used for the treatment of various ailments . It is cultivated as an ornamental plant due to its graceful morphology and beautiful, fragrant large white flowers .
Phytochemistry
Mesua ferrea has a wide range of phytochemical compounds, including Mesuaxanthone A . These compounds are responsible for the plant’s various medicinal properties .
Safety and Hazards
Mécanisme D'action
Target of Action
Mesuaxanthone A is a xanthone with anti-inflammatory activities . It shows typical CNS depressant effects , indicating that its primary targets may be related to the central nervous system and inflammation pathways.
Mode of Action
Its anti-inflammatory and cns depressant effects suggest that it may interact with targets in these pathways to modulate their activity
Biochemical Pathways
Given its anti-inflammatory and CNS depressant effects, it is likely that it impacts pathways related to inflammation and central nervous system function . More research is needed to identify the exact pathways and their downstream effects.
Result of Action
The molecular and cellular effects of Mesuaxanthone A’s action are likely related to its anti-inflammatory and CNS depressant activities . These effects could potentially lead to a reduction in inflammation and a calming effect on the central nervous system.
Propriétés
IUPAC Name |
1,5-dihydroxy-3-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-7-5-10(16)12-11(6-7)19-14-8(13(12)17)3-2-4-9(14)15/h2-6,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGECASJMDDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189084 | |
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mesuaxanthone A | |
CAS RN |
3561-81-7 | |
| Record name | 1,5-Dihydroxy-3-methoxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



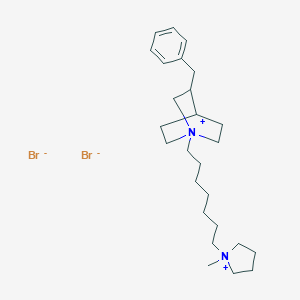
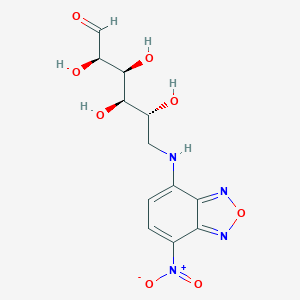
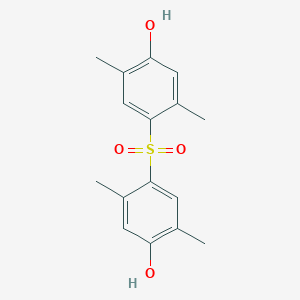


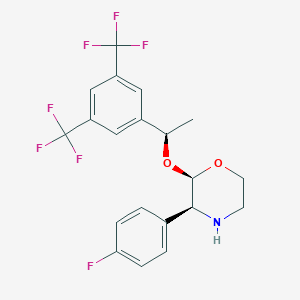

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
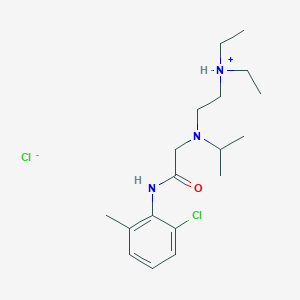

![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)


